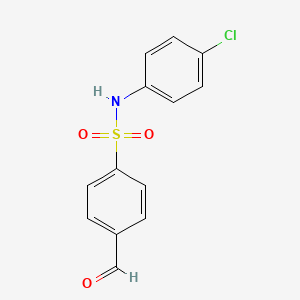![molecular formula C11H11F2NO4 B12531745 {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid CAS No. 834911-80-7](/img/structure/B12531745.png)
{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid typically involves multiple steps, starting with the preparation of the difluorophenyl acetamide intermediate. This intermediate is then reacted with methoxyacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Analyse Chemischer Reaktionen
{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a biochemical probe. In medicine, it is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industrially, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group is known to interact with various enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid can be compared with similar compounds such as acetic acid, [[(3,5-difluorophenyl)acetyl]amino]methoxy- and 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid. These compounds share structural similarities but differ in their chemical properties and applications. The presence of the difluorophenyl group in this compound imparts unique reactivity and biological activity, distinguishing it from other related compounds .
Eigenschaften
CAS-Nummer |
834911-80-7 |
|---|---|
Molekularformel |
C11H11F2NO4 |
Molekulargewicht |
259.21 g/mol |
IUPAC-Name |
2-[[[2-(3,5-difluorophenyl)acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C11H11F2NO4/c12-8-1-7(2-9(13)4-8)3-10(15)14-6-18-5-11(16)17/h1-2,4H,3,5-6H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
WGDQWGQENLOZHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)CC(=O)NCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)


![6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12531692.png)

![N-Butyl-N-[2-(butylamino)ethyl]methanethioamide](/img/structure/B12531699.png)

![1-[(E)-Ethenyldiazenyl]hex-5-en-1-one](/img/structure/B12531704.png)

![5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12531710.png)
![Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]-](/img/structure/B12531716.png)
